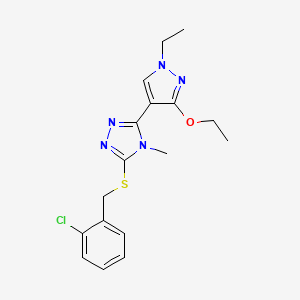

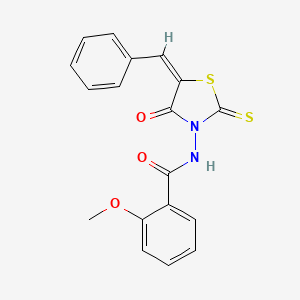

![molecular formula C28H34F3N5O3S B2480842 1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097937-98-7](/img/structure/B2480842.png)

1'-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex molecules like this compound involves multiple steps, starting from basic aryl or alkyl carboxylic acids. These precursors undergo a series of reactions including conversion to heterocyclic intermediates, followed by electrophilic and nucleophilic reactions to introduce various functional groups. The synthesis process may involve the use of DMF and LiH for promoting specific reaction pathways, leading to the final compound. The synthesis routes are carefully designed to ensure high yields and purity of the final product (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of complex compounds is elucidated using various spectroscopic techniques such as IR, 1H-NMR, and EI-MS. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Crystallography studies further reveal the conformational details and intermolecular interactions, which are crucial for understanding the compound's reactivity and potential binding mechanisms (Bassam Abu Thaher et al., 2012).

Chemical Reactions and Properties

This compound can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to its functional groups. The sulfonamide and pyrazole moieties play a critical role in its reactivity, allowing for further modifications and functionalization. The chemical properties are largely determined by these functional groups, which can engage in hydrogen bonding, ionic interactions, and other non-covalent interactions, impacting the compound's stability and reactivity (K. Dawood, 2004).

Applications De Recherche Scientifique

Antibacterial and Antimicrobial Applications Several studies have synthesized and evaluated compounds with sulfonamide, pyrazole, and pyridine groups for their antibacterial and antimicrobial efficacy. For instance, compounds synthesized from aralkyl/aryl carboxylic acids through a series of steps involving heterocyclic 1,3,4-oxadiazole nucleophiles have shown valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017). Similarly, novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moiety have exhibited antimicrobial activities surpassing those of reference drugs (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).

Antioxidant Activity Compounds with the pyrazole base and sulfonamide derivatives have been synthesized and tested for their antioxidant activities. For example, new sulfonamides synthesized from Ampyrone with different benzene sulfonyl chlorides exhibited significant antimicrobial and antioxidant activities (Jagdish R. Badgujar, D. More, J. Meshram, 2018).

Photophysical Properties Cationic bis-cyclometallated iridium(III) complexes incorporating sulfone-substituted cyclometallating ligands have been explored for their potential in light-emitting electrochemical cells (LECs), showcasing green or blue emission with relatively high photoluminescence quantum yields (Cathrin D. Ertl et al., 2015).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrazole derivatives exhibit biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Orientations Futures

The future directions for research on this compound would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the wide range of activities exhibited by pyrazole derivatives, this compound could potentially be a valuable addition to various fields of medicinal chemistry .

Propriétés

IUPAC Name |

2-[1-[1-(1-benzyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34F3N5O3S/c1-20-27(21(2)36(33-20)19-22-6-4-3-5-7-22)40(37,38)35-16-10-24(11-17-35)34-14-12-25(13-15-34)39-26-9-8-23(18-32-26)28(29,30)31/h3-9,18,24-25H,10-17,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDDMCHBVRYFEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)S(=O)(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=C(C=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

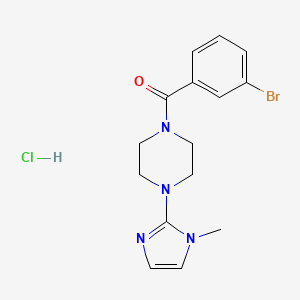

![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)

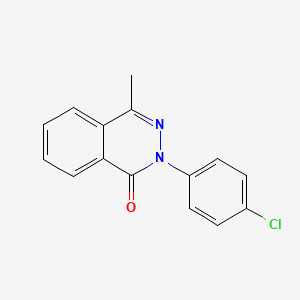

![N-(2-methoxybenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)

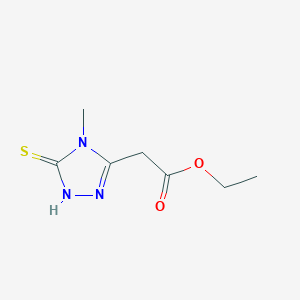

![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)

![(4-Phenyloxan-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480772.png)

![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)

![(5-Methyl-1,2-oxazol-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2480777.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2480779.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2480781.png)